molecular formula C8H9ClO B016413 (2-Chloroethoxy)benzene CAS No. 622-86-6

(2-Chloroethoxy)benzene

Cat. No. B016413
CAS RN: 622-86-6
M. Wt: 156.61 g/mol
InChI Key: VQUYNUJARXBNPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to (2-Chloroethoxy)benzene involves palladium-catalyzed reactions and other chemical synthesis techniques. A notable method includes the use of palladium-catalyzed double cross-coupling reactions for the preparation of dimethoxy derivatives of benzene compounds, showcasing the versatility and efficiency of modern synthetic approaches in creating complex molecules with precise chemical structures (Shimizu et al., 2011).

Molecular Structure Analysis

The molecular structure of benzene derivatives, including those similar to (2-Chloroethoxy)benzene, often features significant planarity and symmetrical arrangements. For instance, the determination of benzene's molecular structure through electron diffraction studies revealed its highly symmetrical, planar configuration, which is a critical factor in understanding the reactivity and properties of its derivatives (Tamagawa et al., 1976).

Chemical Reactions and Properties

Chemical reactions involving (2-Chloroethoxy)benzene and its analogs often lead to the formation of complex molecules with unique properties. For example, the Friedel-Crafts alkylation reaction, a key method in the synthesis of aromatic compounds, demonstrates the reactivity of benzene derivatives under specific conditions, leading to products with varied substitution patterns and functionalities (Segi et al., 1982).

Physical Properties Analysis

The physical properties of benzene derivatives are influenced by their molecular structure and substitution patterns. The planarity and symmetrical nature of these molecules contribute to their stability and reactivity, which are essential for their applications in chemical synthesis and material science.

Chemical Properties Analysis

The chemical properties of (2-Chloroethoxy)benzene derivatives, such as their electrochemical behavior and photophysical characteristics, have been explored to understand their potential applications. Studies on chlorinated benzenes have shown that molecular orbital calculations can predict their reactivity and interaction with other chemical species, highlighting the importance of theoretical studies in complementing experimental findings (Beland et al., 1977).

Scientific Research Applications

  • Schenker & Druey (1963) discovered that 2-(2′-chloroethoxy)-acetophenone reacts with primary aliphatic amines to produce 4-alkyl-5-methylene-2.3.4.5-tetrahydro-1.4-benzoxazepines, which can be hydrogenated to 5-methyl derivatives. This finding has implications for the synthesis of complex organic compounds (Schenker & Druey, 1963).

  • Chenna, Maruenda, and Singer (1999) synthesized para-benzoquinone and 1,3-bis(2-chloroethyl)nitrosourea adducts on a large scale for potential incorporation into oligonucleotides. This approach may aid in biochemical and genetic investigations (Chenna, Maruenda, & Singer, 1999).

  • Traeger et al. (2012) developed a solvent extraction system using 1,2-bis(2-methoxyethylthio)benzene for the selective separation of palladium(II) from secondary raw materials like spent automotive catalysts, achieving over 98% recovery (Traeger et al., 2012).

  • Segi et al. (1982) explored the stereochemistry of the Friedel-Crafts reaction of benzene with 2-methyloxetane, leading to the formation of 3-phenyl-1-butanol and 3-chloro-1-butanol as by-products. This study provides insights into reaction mechanisms and stereochemical outcomes (Segi et al., 1982).

  • Jonsson & Berg (1980) developed a method for determining benzene and trace concentrations of 1,2-dibromoethane and 1,2-dichloroethane in ambient air. This method involves porous polymer traps and gas chromatography-mass spectrometry, highlighting its application in environmental monitoring (Jonsson & Berg, 1980).

Safety And Hazards

(2-Chloroethoxy)benzene is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) .

Relevant Papers One relevant paper discusses the reaction pathway involved in the synthesis of dibenzo-18-crown-6 from catechol and bis (2-chloroethyl) ether . This highlights the utility of (2-Chloroethoxy)benzene and related compounds in complex organic syntheses.

properties

IUPAC Name

2-chloroethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUYNUJARXBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060761
Record name (2-Chloroethoxy)benzene
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(2-Chloroethoxy)benzene

CAS RN

622-86-6
Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name (2-Chloroethoxy)benzene
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Record name Benzene, (2-chloroethoxy)-
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Record name (2-Chloroethoxy)benzene
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Record name β-chlorophenetole
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Record name (2-Chloroethoxy)benzene
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Synthesis routes and methods I

Procedure details

To a flask was added 41.5 grams (g.) (0.3 mole) of 2-phenoxyethanol, 50 ml of toluene and 3.93 g. of pyridine, then 39.3 g. (0.33 mole) of thionyl chloride dropwise while stirring at room temperature. The exothermic reaction was heated at 50°-60° C. for two hours. After cooling to room temperature, the resulting salt was filtered and washed with methylene chloride. The filtrate was washed several times with aqueous sodium bicarbonate, dried using sodium sulfate, and then concentrated to obtain 39 g. of the 1-chloro-2-phenoxyethane as a yellow oil (83% yield).
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Synthesis routes and methods II

Procedure details

FR 2549828 discloses a multistage process for preparing 4-[2-(dimethylamino)ethoxy]benzylamine starting from phenol. Reaction of phenol with ethylenechlorohydrin initially delivers 2-phenoxyethanol which is reacted with thionyl chloride to give 2-phenoxyethyl chloride. After distilling this intermediate, it is reacted with acetamide and paraformaldehyde and then treated with mineral acid to give N-(2-chloroethoxybenzyl)acetamide. Reaction with dimethylamine then leads to N-[2-(dimethylamino)-ethoxy]acetamide, from which the desired product is released by acid hydrolysis. The process disclosed which has 6 separate process steps and an overall yield of 50% based on the phenol used is uneconomic.
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Synthesis routes and methods III

Procedure details

reacting 2-phenoxyethanol with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a molar ratio of 28:1 respectively in dichloromethane as solvent, at a temperature of from about 0° C. to 50° C. to form 2-phenoxyethyl chloride;
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Synthesis routes and methods IV

Procedure details

2-Phenoxy-ethanol is reacted with thionyl chloride in the presence of benzyl-trimethyl-ammonium chloride in a weight ratio of alcohol to tetra-alkyl-ammonium chloride of 28:1 respectively, in dichloromethane as solvent, at a temp. of from about 10° C. to 50° C. to form 2-phenoxy-ethyl chloride;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
87
Citations
YS Cho, SD Yang, YS Suh, KS Chun… - The Korean Journal …, 2000 - koreascience.kr
Purpose: Idoxifene is currently entering phase II clinical trials for the treatment of advanced breast cancer. The radiolabeled idoxifene using $[^{123} I] $ provides an opportunity for …
Number of citations: 1 koreascience.kr
OA Kolymshin, VA Danilov, VA Ignatev… - Russian Journal of …, 2019 - Springer
4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylcarbonylamino]-3,3′-dichlorodiphenylme-thane has been obtained by the reaction of 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)…
Number of citations: 1 link.springer.com
DL Morgan, N Martinez-Castro, RF Storey - Macromolecules, 2010 - ACS Publications
Alkoxybenzenes were used to end-quench TiCl 4 -catalyzed quasiliving isobutylene polymerizations initiated from 2-chloro-2,2,4-trimethylpentane or 5-tert-butyl-1,3-di(1-chloro-1-…
Number of citations: 68 pubs.acs.org
A Pusino, I Braschi, C Gessa - Clays and clay minerals, 2000 - Springer
The adsorption and degradation of the herbicide triasulfuron [2-(2-chloroethoxy)-N-[[(4-methoxy-6-methyl-l,3,5-triazin-2-yl)amino]carbonyl]benzenesulfonamide] (CMMT) on homoionic …
Number of citations: 32 link.springer.com
L Scrano, SA Bufo, M D'Auria… - International Journal of …, 2006 - Taylor & Francis
The effect of light on two sulphonylurea herbicides, triasulphuron and thifensulphuron methyl, was studied under both UV and solar simulator irradiation (Suntest). Energies of first …
Number of citations: 3 www.tandfonline.com
TP Holbrook, GM Masson… - Journal of Polymer …, 2019 - Wiley Online Library
Comb dispersants suitable for stabilization of carbonaceous deposits found in automotive lubricating oils were derived from the copolymerization of vinyl‐ether terminated …
Number of citations: 12 onlinelibrary.wiley.com
CJ Pedersen - Journal of the American Chemical Society, 1967 - ACS Publications
Thirty-three cyclic polyethers, derived from aromatic vicinal diols and containing from 9 to 60 atoms including 3 to 20 oxygen atoms in the ring, have been synthesized. Some of these …
Number of citations: 885 pubs.acs.org
RA Ellison, FN Kotsonis - The Journal of Organic Chemistry, 1973 - ACS Publications
The effect of side-chain chelation on the rate of metalation of aryl rings by n-butyllithium was investigated by allowing anisóle and l-methoxy-2-phenoxyethane (MPE) to compete for …
Number of citations: 42 pubs.acs.org
GA Potter, R McCague - The Journal of Organic Chemistry, 1990 - ACS Publications
The enol triflate derived from a l-(4-alkoxyphenyl)-2-phenyl-l-butanone is unstable, fragmenting to a vinyl cation that can be trapped by bromide ion. The E isomer of the vinyl bromide …
Number of citations: 60 pubs.acs.org
DL Morgan - 2010 - aquila.usm.edu
This volume recounts efforts toward the development and understanding of chain functionalization techniques involving the direct addition of nucleophiles to quasiliving polyisobutylene …
Number of citations: 3 aquila.usm.edu

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